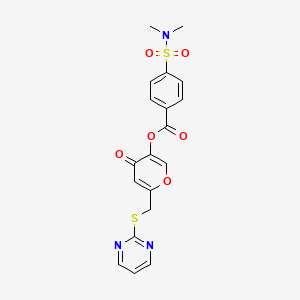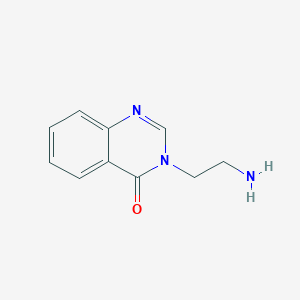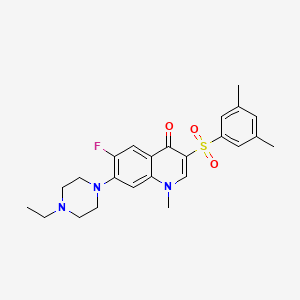![molecular formula C21H17ClN2O3S B2575855 4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol CAS No. 941895-92-7](/img/structure/B2575855.png)
4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic compound with a complex structure. It contains a pyrazolo[1,5-c][1,3]oxazine ring fused with a benzene ring, and a thiophene ring attached to the pyrazolo ring . The molecule also contains a methoxy group and a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-c][1,3]oxazine ring fused with a benzene ring, and a thiophen-2-yl group attached to the pyrazolo ring . The compound also contains a methoxy group and a chlorine atom . The dipole moment changes in similar compounds have been calculated, indicating the presence of polar bonds .Scientific Research Applications
Synthesis and Characterization
Compounds related to the specified chemical structure are often synthesized through complex chemical reactions aiming to explore their biological or chemical properties. For example, a study on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds has shown that these molecules can be characterized by spectral and analytical data, indicating their potential for further biological activity studies (Landage, Thube, & Karale, 2019). Similarly, molecular docking and quantum chemical calculations can provide insights into the molecular structure and potential interactions of such compounds, offering a basis for understanding their reactivity and potential applications (Viji et al., 2020).
Potential Applications in Medicinal Chemistry
The structural features of these compounds, such as the presence of thiophene and pyrazole units, are often associated with various biological activities. For instance, compounds incorporating the thiophene moiety have been evaluated as potent anti-tumor agents, demonstrating significant activities against specific cancer cell lines (Gomha, Edrees, & Altalbawy, 2016). This highlights the potential of such compounds in the development of new therapeutic agents.
Applications in Material Science and Chemical Synthesis
Besides their biological applications, compounds with complex heterocyclic structures are of interest in material science and as intermediates in chemical synthesis. Their unique chemical properties can be utilized in the synthesis of new materials or as catalysts in chemical reactions. For example, the synthesis of heterocyclic compounds through the reaction of specific intermediates can lead to materials with novel properties, useful in various technological applications (Nawwar, Haggag, & Swellam, 1993).
Future Directions
Properties
IUPAC Name |
4-(9-chloro-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-19-9-12(4-6-17(19)25)15-11-16-14-10-13(22)5-7-18(14)27-21(24(16)23-15)20-3-2-8-28-20/h2-10,16,21,25H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWAEKCNRFBIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2575778.png)
![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2575784.png)


![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)

![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)

